molecular formula C34H30N2O6 B11098092 4-benzoyl-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide

4-benzoyl-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide

Cat. No.: B11098092
M. Wt: 562.6 g/mol
InChI Key: ZFJNNOXCZJWWNC-UHFFFAOYSA-N
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Description

4-BENZOYL-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of multiple methoxy groups and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}BENZAMIDE typically involves the condensation of 6,7-dimethoxy-1-isoquinoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The isoquinoline moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Alkylated isoquinoline derivatives.

Scientific Research Applications

4-BENZOYL-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BENZOYL-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the benzoyl group can interact with receptor sites, modulating their function. These interactions lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-isoquinoline: Shares the isoquinoline moiety but lacks the benzoyl and additional methoxy groups.

    Benzamide: Contains the benzamide core but lacks the isoquinoline and methoxy groups.

    Quinoline derivatives: Similar in structure but differ in the position and number of methoxy groups.

Uniqueness

4-BENZOYL-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}BENZAMIDE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. The presence of both benzoyl and isoquinoline moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C34H30N2O6

Molecular Weight

562.6 g/mol

IUPAC Name

4-benzoyl-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]benzamide

InChI

InChI=1S/C34H30N2O6/c1-39-29-17-24-14-15-35-28(26(24)19-31(29)41-3)16-25-18-30(40-2)32(42-4)20-27(25)36-34(38)23-12-10-22(11-13-23)33(37)21-8-6-5-7-9-21/h5-15,17-20H,16H2,1-4H3,(H,36,38)

InChI Key

ZFJNNOXCZJWWNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)OC)OC)OC

Origin of Product

United States

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